molecular formula C14H15F3N2O5 B2461845 N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1421483-69-3

N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No. B2461845
CAS RN: 1421483-69-3
M. Wt: 348.278
InChI Key: CNXKBXDOCVFIGL-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a structural motif found in many natural products and synthetic compounds . This group is known to possess important pharmaceutical and biological applications, such as antitumor, antimicrobial, COX-2 inhibitor, and anti-JH .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR, IR, and mass spectrometry .

Scientific Research Applications

Anti-Inflammatory Properties

The compound’s structural features, including the benzo[d][1,3]dioxol-5-yl moiety, suggest potential anti-inflammatory effects. Researchers have explored its ability to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis, inflammatory bowel disease, and other immune-related disorders .

Analgesic Activity

Given its resemblance to naproxen (a well-known nonsteroidal anti-inflammatory drug), this compound may also exhibit analgesic properties. Investigations into its interaction with pain receptors and its impact on pain signaling pathways could provide valuable insights for pain management .

Anticancer Potential

Recent studies have investigated derivatives of this compound for their anticancer activity. Specifically, 1-benzo[1,3]dioxol-5-yl-indoles, which share structural similarities, have been evaluated against various cancer cell lines. Their potential impact on prostate cancer (LNCaP), pancreatic cancer (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells is an area of active research .

Flavoring Agent

Interestingly, this compound has found application as a flavoring substance in specific food categories. While it is not intended for use in beverages, its synthetic nature allows for precise control over flavor profiles .

Crystallography and Structural Insights

The crystal structure of benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate has been elucidated. Understanding its three-dimensional arrangement provides valuable information for drug design and optimization .

Chemical Synthesis and Modification

Researchers have explored synthetic routes to create derivatives of this compound. By modifying functional groups or introducing substitutions, they aim to enhance specific properties or tailor its behavior for targeted applications .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit vegfr1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target proteins and inhibit their function . This interaction could lead to changes in cellular processes, such as cell proliferation and migration.

Biochemical Pathways

The compound may affect the VEGF signaling pathway, given its potential inhibition of VEGFR1 . This pathway is critical for angiogenesis, the process by which new blood vessels form from pre-existing ones. Inhibition of this pathway could lead to reduced angiogenesis, affecting the growth and spread of cancer cells.

Result of Action

Similar compounds have been shown to induce apoptosis and cause cell cycle arrests in certain cancer cell lines . Therefore, this compound might have similar effects.

Future Directions

The future directions for research on this compound would likely involve further exploration of its synthesis, characterization, and potential applications. Given the biological activity of benzo[d][1,3]dioxole compounds, this could include research into its potential use in pharmaceuticals and other areas .

properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O5/c15-14(16,17)6-19-13(22)12(21)18-4-3-9(20)8-1-2-10-11(5-8)24-7-23-10/h1-2,5,9,20H,3-4,6-7H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXKBXDOCVFIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C(=O)NCC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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